molecular formula C4H9ClFNO B2999326 cis-4-Fluorotetrahydrofuran-3-amine HCl CAS No. 2007919-31-3

cis-4-Fluorotetrahydrofuran-3-amine HCl

Cat. No. B2999326
CAS RN: 2007919-31-3
M. Wt: 141.57
InChI Key: ZDRLKYGLYRTMMM-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4-Fluorotetrahydrofuran-3-amine HCl (FTTHA) is an organic compound used in a variety of scientific research applications. FTTHA is a cyclic amine that is composed of a five-membered ring with a fluorine atom at the 4-position. It is water-soluble and has a melting point of 115-116 °C. FTTHA is used in a variety of scientific research applications, including synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Cis-4-Fluorotetrahydrofuran-3-amine HCl has a number of applications in scientific research. It is used as a building block in the synthesis of a variety of organic compounds, including drugs, polymers, and other materials. It is also used in drug discovery, as it can be used to synthesize novel compounds with potential therapeutic effects. Additionally, cis-4-Fluorotetrahydrofuran-3-amine HCl is used in biochemistry, as it can be used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of cis-4-Fluorotetrahydrofuran-3-amine HCl is not well understood. It is thought to interact with proteins and other biomolecules via hydrogen bonding, electrostatic interactions, and other non-covalent interactions. Additionally, cis-4-Fluorotetrahydrofuran-3-amine HCl has been shown to interact with receptors and enzymes, suggesting that it may have potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of cis-4-Fluorotetrahydrofuran-3-amine HCl are not well understood. Studies have shown that cis-4-Fluorotetrahydrofuran-3-amine HCl can interact with proteins and other biomolecules, suggesting that it may have potential therapeutic effects. However, further research is needed to determine the exact biochemical and physiological effects of cis-4-Fluorotetrahydrofuran-3-amine HCl.

Advantages and Limitations for Lab Experiments

Cis-4-Fluorotetrahydrofuran-3-amine HCl has a number of advantages and limitations for lab experiments. One of the main advantages of cis-4-Fluorotetrahydrofuran-3-amine HCl is its water solubility, which makes it a useful reagent in a variety of synthetic reactions. Additionally, cis-4-Fluorotetrahydrofuran-3-amine HCl is relatively stable, making it suitable for use in long-term experiments. However, cis-4-Fluorotetrahydrofuran-3-amine HCl is also susceptible to hydrolysis, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on cis-4-Fluorotetrahydrofuran-3-amine HCl. One potential direction is to further study the biochemical and physiological effects of cis-4-Fluorotetrahydrofuran-3-amine HCl. Additionally, further research could be conducted to better understand the mechanism of action of cis-4-Fluorotetrahydrofuran-3-amine HCl and to develop new synthesis methods for cis-4-Fluorotetrahydrofuran-3-amine HCl. Finally, research could be conducted to explore potential therapeutic applications of cis-4-Fluorotetrahydrofuran-3-amine HCl.

Synthesis Methods

Cis-4-Fluorotetrahydrofuran-3-amine HCl can be synthesized using a variety of methods, including the Hofmann rearrangement, the Barton-McCombie reaction, and the Buchwald-Hartwig reaction. The Hofmann rearrangement is a chemical reaction that converts an amine into an amide, and is used to synthesize cis-4-Fluorotetrahydrofuran-3-amine HCl from an amine precursor. The Barton-McCombie reaction is a radical-mediated transformation of a carboxylic acid into an amide, and is used to synthesize cis-4-Fluorotetrahydrofuran-3-amine HCl from a carboxylic acid precursor. The Buchwald-Hartwig reaction is a palladium-catalyzed coupling reaction that is used to synthesize cis-4-Fluorotetrahydrofuran-3-amine HCl from an amine and a carboxylic acid.

properties

IUPAC Name

(3R,4R)-4-fluorooxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRLKYGLYRTMMM-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Fluorotetrahydrofuran-3-amine HCl

CAS RN

2007919-31-3
Record name rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride
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